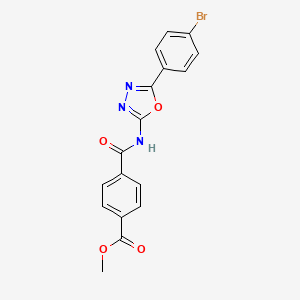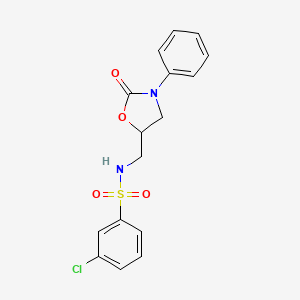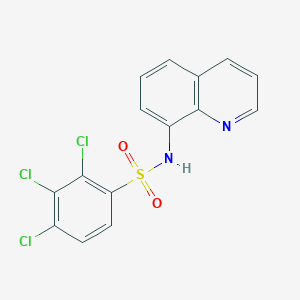
2,3,4-trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that combines the structural features of quinoline and sulfonamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 8-aminoquinoline. This reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atoms under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline ring.
Coupling: Palladium catalysts are commonly used in coupling reactions involving this compound.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,3,4-Trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.
Materials Science: Its unique structure allows it to be used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mecanismo De Acción
The mechanism of action of 2,3,4-trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline moiety can intercalate with DNA, affecting its function. These interactions can disrupt various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trichlorobenzenesulfonamide: Lacks the quinoline moiety, making it less versatile in biological applications.
8-Aminoquinoline: Does not have the sulfonamide group, limiting its antibacterial properties.
Quinoline Sulfonamides: Similar in structure but may have different substitution patterns on the benzene ring.
Uniqueness
2,3,4-Trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the combination of its quinoline and sulfonamide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Propiedades
IUPAC Name |
2,3,4-trichloro-N-quinolin-8-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S/c16-10-6-7-12(14(18)13(10)17)23(21,22)20-11-5-1-3-9-4-2-8-19-15(9)11/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJNKOMBWSUSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-methoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419374.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2419376.png)
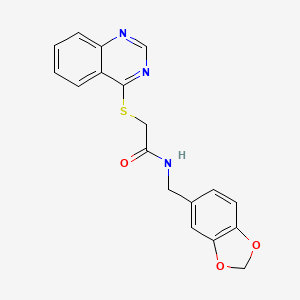

![2-{[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2419380.png)
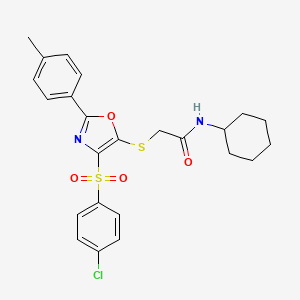
![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)
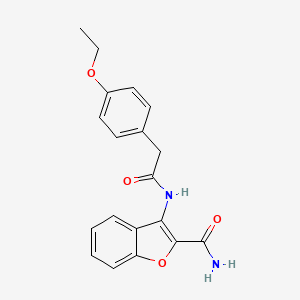
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)
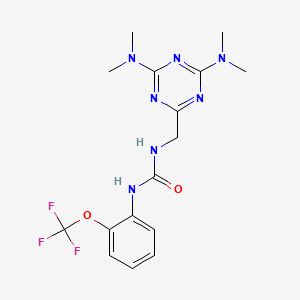
![6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2419390.png)
![3-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2419391.png)
